4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Membrane Permeability Drug Design TPSA

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1936081-61-6) belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) class, a scaffold foundational to blockbuster antiplatelet prodrugs such as clopidogrel and prasugrel. It features a fully saturated pyridine ring with a quaternary carbon at the 4-position bearing both a methyl and a propyl substituent, yielding a molecular formula of C11H17NS and a molecular weight of 195.33 g/mol.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
Cat. No. B13072198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESCCCC1(C2=C(CCN1)SC=C2)C
InChIInChI=1S/C11H17NS/c1-3-6-11(2)9-5-8-13-10(9)4-7-12-11/h5,8,12H,3-4,6-7H2,1-2H3
InChIKeyVQXYSRKBDSDJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: A Low-Polarity Tetrahydrothienopyridine Building Block for Drug Discovery Research


4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1936081-61-6) belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) class, a scaffold foundational to blockbuster antiplatelet prodrugs such as clopidogrel and prasugrel. It features a fully saturated pyridine ring with a quaternary carbon at the 4-position bearing both a methyl and a propyl substituent, yielding a molecular formula of C11H17NS and a molecular weight of 195.33 g/mol [1]. Unlike its pharmacologically active congeners, this compound is a small, lipophilic secondary amine (LogP 2.91, TPSA 12.03 Ų) marketed primarily as a research intermediate . Its distinct substitution pattern provides a unique physicochemical profile that differentiates it from common THTP analogs, making it a candidate for fragment-based drug discovery and the synthesis of property-differentiated compound libraries.

Why 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Cannot Be Substituted with Common THTP Analogs in Property-Driven Research


Within the tetrahydrothieno[3,2-c]pyridine (THTP) class, even minor alterations at the 4-position produce pronounced shifts in physicochemical properties that directly govern membrane permeability, solubility, and target binding. The marketed antiplatelet agents clopidogrel and prasugrel demonstrate how substituent variation alters transport and metabolism [1]. At the building-block level, the difference between a monomethyl (4-methyl-THTP) and a methyl-propyl quaternary substitution (the target compound) reduces topological polar surface area (TPSA) from 40.27 Ų to 12.03 Ų—a 70% drop that fundamentally alters passive diffusion capacity [2]. Generic substitution with more polar or higher-molecular-weight THTP analogs therefore compromises the design intent of permeability-optimized libraries or fragment-based screening decks, risking false-negative results in cell-based assays where intracellular target engagement is required.

Quantitative Physicochemical Differentiation of 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Against Key THTP Comparators


Topological Polar Surface Area (TPSA) Comparison: Ultra-Low Polarity vs. Clopidogrel, Prasugrel, and 4-Methyl-THTP

The target compound exhibits a TPSA of 12.03 Ų, representing a 79–84% reduction compared to the antiplatelet THTP drugs clopidogrel (57.78 Ų) and prasugrel (74.85 Ų), and a 70% reduction compared to the mono-substituted analog 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (40.27 Ų) [1][2]. TPSA values below 60–70 Ų correlate with enhanced passive transcellular permeability; the target compound's TPSA of 12.03 Ų places it firmly in the high-permeability regime, far below the typical threshold for oral absorption [1].

Membrane Permeability Drug Design TPSA

Lipophilicity (LogP) Ranking: Balanced Lipophilicity Relative to Clopidogrel and Prasugrel

The target compound has a computed LogP of 2.91, which is 0.18 units higher than clopidogrel (2.73) and 0.71 units higher than prasugrel (2.20), while exceeding the 4-methyl-THTP analog (2.28) by 0.63 units [1][2]. This places the compound in a moderately lipophilic range that balances membrane permeability with aqueous solubility—a critical trade-off in lead optimization.

Lipophilicity Solubility ADME

Hydrogen Bond Donor Count: NH Donor Presence vs. Absence in Clopidogrel and Prasugrel

The target compound possesses one hydrogen bond donor (the secondary amine NH), whereas both clopidogrel and prasugrel have zero hydrogen bond donors in their free-base forms [1]. The presence of a single H-bond donor can enhance aqueous solubility through hydrogen bonding with water while preserving high membrane permeability, offering a distinct physicochemical pattern compared to the zero-donor antiplatelet drugs.

Hydrogen Bonding Crystal Engineering Solubility

Molecular Weight Advantage: Fragment-Sized Scaffold vs. Drug-Sized THTP Molecules

With a molecular weight of 195.33 g/mol, the target compound is 39% smaller than clopidogrel (321.06 g/mol) and 48% smaller than prasugrel (373.11 g/mol) [1]. It is a fragment-sized molecule (MW < 300 Da) suitable for fragment-based drug discovery (FBDD), whereas the antiplatelet THTP drugs are lead-sized or drug-sized molecules with limited utility as building blocks.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Quaternary 4-Carbon Structural Differentiation: Elimination of N-Alkylation Side Reactions Present in Secondary Amine Analogs

The target compound features a fully substituted quaternary carbon at the 4-position (C4 bearing methyl and propyl groups), which renders the adjacent nitrogen a secondary amine (NH) rather than a primary amine. In contrast, the unsubstituted parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine possesses a −CH2− group at C4, making its nitrogen a secondary amine susceptible to competing N-alkylation during Sₙ2 or reductive amination reactions. The quaternary substitution at C4 sterically shields the nitrogen and eliminates the possibility of enamine formation via deprotonation α to the nitrogen—a side reaction common in 4-unsubstituted or 4-monosubstituted THTP analogs [1].

Synthetic Chemistry Site-Selective Functionalization N-Alkylation

Recommended Research and Procurement Scenarios for 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Based on Quantitative Differentiation


Design of High-Permeability Chemical Probes for Intracellular Targets

Researchers developing cell-active chemical probes for cytosolic or nuclear targets should select this compound over clopidogrel- or prasugrel-related THTP intermediates because its TPSA of 12.03 Ų predicts passive membrane permeability far superior to that of the antiplatelet drugs (TPSA 57.78–74.85 Ų) [1]. The ultra-low TPSA minimizes the risk of membrane retention or exclusion, a critical factor when intracellular target engagement is required. The fragment-sized MW (195.33 g/mol) further supports efficient cellular uptake without active transport.

Fragment-Based Drug Discovery (FBDD) Library Construction

This compound serves as a property-differentiated fragment for FBDD screening decks. Its molecular weight (195.33 g/mol) and LogP (2.91) place it within lead-like chemical space, while its single H-bond donor and ultra-low TPSA distinguish it from polar THTP fragments . Procurement for fragment library assembly is justified when seeking THTP-based hits with high ligand efficiency and room for vector-based growth, particularly for targets where hydrophobic binding pockets dominate.

Synthesis of CNS-Penetrant Compound Libraries

For medicinal chemistry programs targeting central nervous system (CNS) indications, the combination of low TPSA (12.03 Ų), moderate LogP (2.91), and low molecular weight (195.33 g/mol) aligns with established CNS multiparameter optimization (MPO) scores [1]. This compound provides a THTP scaffold that inherently favors blood-brain barrier penetration—unlike clopidogrel (TPSA 57.78 Ų) or prasugrel (TPSA 74.85 Ų), whose higher polarity limits CNS exposure. Researchers should prioritize this building block when designing CNS-directed THTP libraries.

Clean Derivatization at the Secondary Amine for Targeted Covalent Inhibitor Design

The quaternary C4 substitution eliminates competing N-alkylation side reactions, enabling cleaner functionalization of the secondary amine for sulfonamide, amide, or urea library synthesis [2]. For procurement in targeted covalent inhibitor (TCI) programs, the single NH handle provides a site for installing electrophilic warheads without competing reactivity at alternative positions, reducing purification burden and improving synthetic throughput compared to 4-unsubstituted or 4-monosubstituted THTP analogs.

Quote Request

Request a Quote for 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.